2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
CAS No.: 664999-20-6
Cat. No.: VC21483473
Molecular Formula: C20H20F3N3O2S
Molecular Weight: 423.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-20-6 |
|---|---|
| Molecular Formula | C20H20F3N3O2S |
| Molecular Weight | 423.5g/mol |
| IUPAC Name | 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H20F3N3O2S/c1-4-16-12(2)18(20(21,22)23)15(9-24)19(26-16)29-11-17(27)25-10-13-5-7-14(28-3)8-6-13/h5-8H,4,10-11H2,1-3H3,(H,25,27) |
| Standard InChI Key | RETOJOGQOKJEGG-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=C(C(=N1)SCC(=O)NCC2=CC=C(C=C2)OC)C#N)C(F)(F)F)C |
| Canonical SMILES | CCC1=C(C(=C(C(=N1)SCC(=O)NCC2=CC=C(C=C2)OC)C#N)C(F)(F)F)C |
Introduction
Overview of the Compound
The chemical compound 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide is a pyridine derivative featuring a sulfanyl-acetamide functional group. Its structure includes a trifluoromethyl group, cyano group, and aromatic substitutions, which contribute to its potential biological and chemical properties.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the Pyridine Core: The pyridine ring is functionalized with cyano, ethyl, methyl, and trifluoromethyl groups through controlled substitution reactions.
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Introduction of the Sulfanyl Group: Thiol derivatives are used to form the sulfanyl bridge at the pyridine's second position.
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Acetamide Formation: The acetamide moiety is introduced via condensation reactions with amines, such as (4-methoxyphenyl)methylamine.
This synthetic route ensures high specificity in functional group placement and yields a structurally complex molecule suitable for further studies.
Biological Activity
The compound's structural features suggest it may exhibit significant pharmacological activity due to:
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, potentially improving bioavailability.
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Cyano Group: Known for its role in enzyme inhibition and receptor binding.
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Sulfanyl Linkage: Facilitates interactions with biomolecules, such as proteins or enzymes.
Potential Applications
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Anti-inflammatory Properties: The compound's pyridine core and acetamide group are associated with inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways.
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Anticancer Potential: Structural analogs have demonstrated cytotoxicity against tumor cells, suggesting this compound may also possess anticancer activity.
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Drug Development: Its physicochemical properties make it an attractive candidate for optimization in drug design.
Analytical Characterization
To confirm its structure and purity, the compound undergoes rigorous analytical characterization:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Identifies hydrogen environments within the molecule.
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¹³C NMR: Confirms carbon skeleton connectivity.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups such as cyano (-CN) and carbonyl (C=O) via characteristic absorption bands.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H18F3N3O2S |
| Molecular Weight | 397.42 g/mol |
| Functional Groups | Cyano (-CN), Trifluoromethyl (-CF3), Acetamide |
| Biological Activity | Anti-inflammatory, Anticancer potential |
| Analytical Techniques | NMR, MS, IR |
Research Implications
The compound's unique combination of functional groups provides opportunities for:
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Medicinal Chemistry: Optimization for specific targets such as inflammatory enzymes or cancer cells.
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Material Science: Potential applications in creating fluorinated materials due to its trifluoromethyl group.
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Structure-Activity Relationship Studies (SAR): Exploring how modifications affect biological activity.
Further research is necessary to fully elucidate its pharmacodynamics, pharmacokinetics, and therapeutic potential in vivo.
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